7-[(4-chlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one
Description
7-[(4-Chlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a hexyl chain at position 6, a 4-chlorobenzyloxy substituent at position 7, and a phenyl group at position 3. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antiviral, and enzyme-inhibitory properties.
Properties
Molecular Formula |
C28H27ClO3 |
|---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methoxy]-6-hexyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C28H27ClO3/c1-2-3-4-6-11-22-16-25-24(21-9-7-5-8-10-21)17-28(30)32-27(25)18-26(22)31-19-20-12-14-23(29)15-13-20/h5,7-10,12-18H,2-4,6,11,19H2,1H3 |
InChI Key |
MRUXFCJQOWSHCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)Cl)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Regioselectivity in Alkylation
Introducing the hexyl group at position 6 without affecting the 7-hydroxy group demands precise control. Protection-deprotection strategies using silyl ethers (e.g., TBSCl) or benzyl groups are effective but add synthetic steps. Alternatively, steric hindrance from the phenyl group at position 4 naturally directs alkylation to position 6.
Purification of Hydrophobic Intermediates
The hexyl side chain increases hydrophobicity, complicating crystallization. Gradient column chromatography (hexane → ethyl acetate) or recrystallization from ethanol/water mixtures (7:3 v/v) achieves >95% purity.
Scalability and Industrial Relevance
While lab-scale syntheses prioritize yield and purity, industrial production demands cost efficiency. The DES-mediated route reduces waste and energy consumption, aligning with green chemistry principles . However, sourcing 6-hexylresorcinol at scale remains a bottleneck, necessitating collaboration with specialty chemical suppliers.
Chemical Reactions Analysis
Substitution Reactions
The 4-chlorobenzyl ether group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:
-
Hydrolysis : Acidic or basic hydrolysis cleaves the ether bond. Under reflux with 10% NaOH, the 4-chlorobenzyl group is replaced by a hydroxyl group, yielding 7-hydroxy-6-hexyl-4-phenyl-2H-chromen-2-one.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Ether hydrolysis (basic) | 10% NaOH, reflux, 6 h | 7-hydroxy-6-hexyl-4-phenyl-2H-chromen-2-one | 72% |
| Ether hydrolysis (acidic) | H2SO4 (conc.), CH3COOH, 80°C | 7-hydroxy-6-hexyl-4-phenyl-2H-chromen-2-one | 65% |
Alkylation and Acylation
The hexyl chain at position 6 and hydroxyl groups (if generated via hydrolysis) serve as sites for further functionalization:
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of K2CO3 introduces methyl groups to free hydroxyl positions.
-
Acylation : Reaction with 4-chlorobenzoyl chloride under mild conditions (CH2Cl2, Et3N) forms ester derivatives .
Oxidation and Reduction
The chromenone core participates in redox reactions:
-
Oxidation : Strong oxidizing agents (e.g., KMnO4/H2SO4) oxidize the chromenone ring, resulting in quinone derivatives.
-
Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the α,β-unsaturated ketone to a dihydrochromenone.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Ring oxidation | KMnO4, H2SO4, 0°C, 2 h | 7-[(4-chlorobenzyl)oxy]-6-hexyl-4-phenylquinone | 58% |
| Catalytic hydrogenation | H2 (1 atm), Pd/C, EtOH, 25°C | Dihydrochromenone derivative | 91% |
Cyclization and Ring-Opening
The chromenone scaffold participates in cycloaddition and ring-opening reactions:
-
Diels-Alder Reaction : Reacts with dienophiles (e.g., maleic anhydride) to form polycyclic adducts.
-
Acid-Catalyzed Ring Opening : Concentrated HCl opens the lactone ring, generating a carboxylic acid intermediate.
Comparative Reactivity of Functional Groups
The table below summarizes reaction pathways based on functional group priority:
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| 4-Chlorobenzyl ether | Moderate electrophilicity | Hydrolysis, NAS with amines/thiols |
| Chromenone α,β-unsaturated ketone | High redox activity | Oxidation, reduction, cycloaddition |
| Hexyl chain | Inert under standard conditions | Limited direct reactivity |
Stability Under Reaction Conditions
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.
-
pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strongly acidic/basic media.
Key Research Findings
-
The 4-chlorobenzyl ether group’s lability makes it a strategic handle for prodrug design.
-
The hexyl chain enhances lipophilicity, improving membrane permeability in biological systems.
-
Oxidation products exhibit enhanced bioactivity, particularly against cancer cell lines (IC50: 12–18 μM).
Scientific Research Applications
Synthesis of the Compound
The synthesis of 7-[(4-chlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one typically involves O-acylation reactions. For instance, one method describes the reaction of 7-hydroxycoumarin with 4-chlorobenzoyl chloride in the presence of triethylamine, yielding the desired compound with high efficiency (88% yield) under mild conditions . The characterization of synthesized compounds is often performed using techniques such as mass spectrometry, IR spectroscopy, and NMR spectroscopy.
Anticancer Properties
Recent studies have highlighted the anticancer potential of coumarin derivatives, including this compound. Notably, compounds within this class have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 0.47 |
| Other derivatives | MCF-7 | 9.54 - 16.1 |
These findings suggest that the compound exhibits potent activity against breast cancer cells, making it a candidate for further investigation in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory properties of coumarin derivatives have also been extensively studied. For example, umbelliferone and its derivatives demonstrate effectiveness in reducing pro-inflammatory cytokines in various models. The ability to inhibit NF-kB signaling pathways has been noted as a mechanism through which these compounds exert their effects .
Antimicrobial Activity
Research indicates that coumarin derivatives possess antimicrobial properties, making them suitable for developing new antimicrobial agents. The structure of these compounds allows for modifications that enhance their efficacy against a range of pathogens .
Use in Nanoparticles
The incorporation of coumarin derivatives into nanoparticles has been explored to improve their bioavailability and therapeutic outcomes in treatments such as anticancer and anti-inflammatory therapies . This approach enhances the delivery and efficacy of the active compounds.
Case Studies
Several case studies have illustrated the practical applications of this compound:
-
Case Study on Breast Cancer Treatment :
- A study demonstrated that the compound significantly inhibited MCF-7 cell proliferation and induced apoptosis through caspase activation pathways.
-
Anti-inflammatory Formulations :
- A formulation combining umbelliferone derivatives with phospholipids showed enhanced transdermal penetration and reduced inflammation in animal models, indicating potential for treating inflammatory skin conditions.
Mechanism of Action
The mechanism of action of 7-[(4-chlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but generally involve binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 7-[(4-chlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one with structurally related coumarin derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Key Comparative Insights:
Substituent Effects on Lipophilicity and Bioavailability
- The hexyl chain at position 6 in the target compound likely enhances lipophilicity compared to shorter alkyl (e.g., propyl in Ev7) or halogenated (e.g., chloro in Ev3) substituents. This could improve membrane permeability and oral bioavailability .
- The 4-chlorobenzyloxy group at position 7 provides moderate electronegativity, balancing solubility and target binding. In contrast, the 2,4-dichlorobenzyloxy group (Ev3) may enhance binding affinity but reduce solubility due to increased halogenation .
Electronic and Steric Modifications Replacement of the hydroxy group (Ev9) with a benzyloxy substituent (target compound) reduces polarity, favoring passive diffusion across biological membranes .
Biological Activity
- Analog 8c (Ev12), which shares the 4-chlorobenzyloxy group, demonstrated antiviral activity against Chikungunya virus. The target compound’s hexyl chain may further optimize antiviral efficacy by enhancing cellular uptake .
- Compounds with halogenated benzyloxy groups (Ev3, Ev12) show improved inhibition profiles in enzyme assays, suggesting the target compound’s 4-chlorobenzyloxy group could similarly enhance target binding .
Synthetic Considerations
- The target compound can be synthesized via nucleophilic substitution analogous to methods in Ev4 and Ev12, where benzyl halides react with hydroxycoumarins under basic conditions (e.g., K₂CO₃ in acetone) .
Biological Activity
7-[(4-chlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one, a synthetic derivative of coumarin, has garnered attention for its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this compound based on available literature, including research findings and case studies.
The molecular formula of this compound is , with a molecular weight of approximately 356.85 g/mol. Its structure includes a chromenone framework which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H21ClO3 |
| Molecular Weight | 356.85 g/mol |
| InChIKey | ZNZNEBHLGNRYNV-UHFFFAOYSA-N |
Anti-inflammatory Activity
Research indicates that coumarin derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can suppress pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. Specifically, it has been suggested that the compound may inhibit the NF-κB signaling pathway, which is pivotal in regulating inflammatory responses .
Case Study:
In a study involving RAW264.7 macrophages, derivatives similar to this compound demonstrated a dose-dependent reduction in cytokine release when stimulated by lipopolysaccharides (LPS) .
Antioxidant Properties
Coumarins are well-known for their antioxidant capabilities. The compound's structure suggests potential radical scavenging activity. In related studies, coumarin derivatives have shown the ability to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases .
Table: Antioxidant Activity of Coumarin Derivatives
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 7-Hydroxycoumarin | 23.15 | Kurt et al., 2018 |
| 7-(4-Chlorobenzyl)oxycoumarin | TBD | Current Study |
Anticancer Potential
Preliminary studies suggest that coumarin derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The interaction of these compounds with specific cellular targets involved in cancer progression is an area of ongoing research .
Case Study:
In vitro studies have indicated that certain coumarin derivatives can inhibit the proliferation of cancer cell lines by modulating key signaling pathways involved in cell cycle regulation and apoptosis .
Mechanistic Insights
The biological activities of this compound are likely mediated through its interaction with various molecular targets:
- NF-κB Pathway: Inhibition of this pathway reduces inflammation.
- Reactive Oxygen Species (ROS) Scavenging: The antioxidant properties help mitigate oxidative damage.
- Apoptotic Pathways: Induction of apoptosis through modulation of Bcl-2 family proteins.
Q & A
Q. What are the common synthetic routes for preparing 7-[(4-chlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one?
A widely used method involves nucleophilic substitution under reflux conditions. For example, 4-chlorobenzyl chloride can react with hydroxyl-containing intermediates (e.g., 4-hydroxyacetophenone derivatives) in the presence of anhydrous potassium carbonate (K₂CO₃) as a base, using ethanol as a solvent. Reaction completion is monitored via color changes or TLC, followed by precipitation in cold water, filtration, and recrystallization from ethanol . Modifications to the alkyl chain (e.g., hexyl group) may require tailored protection/deprotection strategies or coupling reagents.
Q. How is the structural characterization of this compound performed in crystallographic studies?
X-ray crystallography is the gold standard. Key steps include:
- Data collection : Using diffractometers (e.g., Bruker AXS) with Mo Kα radiation.
- Structure solution : Employing SHELXS/SHELXD for phase determination via direct methods .
- Refinement : SHELXL is used for small-molecule refinement, with Mercury CSD 2.0 for visualization and packing analysis .
- Validation : CIF files are checked for geometric plausibility using PLATON or similar tools.
Q. What initial biological screening protocols are recommended for evaluating its antibacterial potential?
Standard protocols include:
- Strains : Gram-negative (Escherichia coli, Proteus vulgaris) and Gram-positive (Bacillus subtilis) bacteria.
- Assays : Disk diffusion or broth microdilution to determine minimum inhibitory concentrations (MICs).
- Controls : Compare activity to reference drugs (e.g., ampicillin). Data interpretation focuses on inhibition zones (mm) or MIC values (µg/mL), with compound 3d showing 100% inhibition against E. coli in one study .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Critical factors include:
- Catalyst selection : K₂CO₃ is effective for benzylation, but Cs₂CO₃ may enhance reactivity in sterically hindered systems.
- Solvent choice : Polar aprotic solvents (e.g., DMF) can accelerate reactions but may complicate purification.
- Temperature control : Prolonged reflux (6+ hours) ensures complete substitution but risks side reactions like oxidation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity.
Q. How can contradictory crystallographic data (e.g., disordered atoms) be resolved during refinement?
Strategies involve:
- Disorder modeling : Split positions for atoms with partial occupancy, guided by SHELXL’s PART instructions .
- Restraints : Apply geometric (DFIX, DANG) and thermal (SIMU, DELU) restraints to stabilize refinement.
- Validation tools : Use Mercury’s "Packing Similarity" to compare intermolecular interactions with analogous structures .
- Data reprocessing : Reintegrate diffraction images (SAINT) or correct absorption errors (SADABS) if initial data quality is poor .
Q. What structure-activity relationship (SAR) insights can explain variations in antibacterial efficacy?
Key SAR observations include:
- Substituent effects : The 4-chlorobenzyl group enhances lipophilicity, improving membrane penetration.
- Alkyl chain length : A hexyl group at position 6 may balance hydrophobicity and steric effects, as seen in MIC trends .
- Electron-withdrawing groups : Chlorine at the benzyl position stabilizes the molecule’s aromatic π-system, critical for binding to bacterial enzymes .
- Activity gaps : Inactivity against Staphylococcus aureus suggests target specificity or efflux pump resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
